molecular formula C14H16N2O5S B2677707 3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid CAS No. 1008262-22-3

3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid

Cat. No.: B2677707
CAS No.: 1008262-22-3
M. Wt: 324.35
InChI Key: QAKGSPPUDHAFJM-UHFFFAOYSA-N
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Description

3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid is a heterocyclic compound featuring a thiazolidine core substituted with two carboxylic acid groups at positions 2 and 2. The 3-position of the thiazolidine ring is functionalized with a carbamoyl group linked to a 2,6-dimethylphenyl moiety. This structure confers unique electronic and steric properties, distinguishing it from related agrochemicals and pharmacologically active compounds.

Properties

IUPAC Name

3-[(2,6-dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-7-4-3-5-8(2)10(7)15-14(21)16-9(12(17)18)6-22-11(16)13(19)20/h3-5,9,11H,6H2,1-2H3,(H,15,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGSPPUDHAFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N2C(CSC2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid typically involves the reaction of 2,6-dimethylaniline with thiazolidine-2,4-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Molecular Formula Primary Use/Activity
Target Compound Thiazolidine 2,4-Dicarboxylic acids, 2,6-dimethylphenyl carbamoyl C₁₅H₁₇NO₅S Not explicitly reported
Metalaxyl () Substituted alanine Methoxyacetyl, 2,6-dimethylphenyl, methyl ester C₁₅H₂₁NO₄ Fungicide
Compound 6d () Acrylic acid/disulfide 2,6-Dimethylphenyl, disulfide, carboxylic acid C₂₂H₂₂Cl₂O₄S₂ Synthetic intermediate
3-Diethylcarbamoyl... () Biphenyl/fluoropyridine Diethylcarbamoyl, dichloro-fluoropyridine C₂₃H₁₈Cl₂F₃NO₃ Crystallographic study
  • Substituent Influence: The 2,6-dimethylphenyl group in the target compound and metalaxyl () provides steric bulk and moderate lipophilicity, which is critical for binding to fungal targets. However, metalaxyl’s methoxyacetyl group enhances membrane permeability compared to the target compound’s polar dicarboxylic acids .

Physicochemical Properties

  • Polarity and Solubility : The target compound’s dicarboxylic acids increase hydrophilicity, contrasting with metalaxyl’s ester group, which improves lipophilicity and soil mobility . This polarity may limit the target compound’s bioavailability in agricultural applications.
  • Crystallographic Behavior : While highlights intermolecular Cl···F/Cl interactions in a fluoropyridine analog, the target compound’s crystal packing likely involves hydrogen bonding via carboxylic acids, influencing formulation stability .

Regulatory and Industrial Relevance

  • Compounds with 2,6-dimethylphenyl groups (e.g., metalaxyl) are widely registered for agricultural use. The target compound’s carboxylic acids may necessitate additional toxicological profiling to meet regulatory standards for pesticides .

Biological Activity

3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid is a thiazolidine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazolidine ring and multiple carboxylic acid functionalities. The biological activity of this compound has been explored in various contexts, including its potential as an anti-inflammatory and hypoglycemic agent.

  • Molecular Formula : C14H16N2O5S
  • Molecular Weight : 324.35 g/mol
  • CAS Number : 1008262-22-3
  • Chemical Structure : The compound features a thiazolidine core substituted with a dimethylphenyl carbamoyl group and two carboxylic acid moieties.

Hypoglycemic Activity

Recent studies have indicated that thiazolidine derivatives, including this compound, exhibit hypoglycemic effects. For instance, molecular docking studies have shown that similar compounds bind effectively to PPARγ receptors, which are crucial for glucose metabolism regulation. The binding affinity of these compounds suggests their potential use in managing diabetes mellitus by enhancing insulin sensitivity and reducing blood glucose levels .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various assays. In vitro studies on human red blood cells (HRBCs) demonstrated significant membrane stabilization at concentrations of 500 μg/mL. This effect is indicative of the compound's potential to inhibit inflammatory mediators .

Cytotoxicity and Antiproliferative Effects

Thiazolidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound were shown to exhibit notable antiproliferative activity against HT29 (colon cancer) and Jurkat (T-cell leukemia) cell lines. The presence of electron-donating groups on the phenyl ring enhances this activity .

Research Findings and Case Studies

Study Focus Findings
PMC7227886Hypoglycemic ActivityCompounds exhibited significant hypoglycemic effects at doses of 35 mg/kg.
MDPI StudyAnti-inflammatory ActivityHighest inhibition observed in HRBC membrane stabilization assays at 500 μg/mL.
VCU Scholars CompassCytotoxicityNotable cytotoxic effects against HT29 and Jurkat cells; structure-activity relationship (SAR) analysis suggested enhanced efficacy with specific substitutions on the phenyl ring.

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